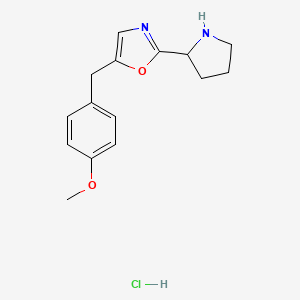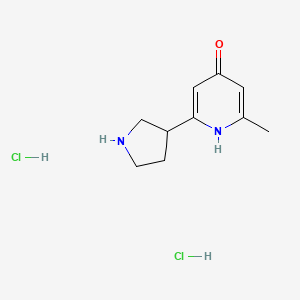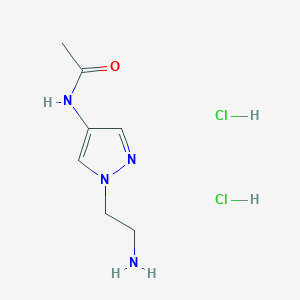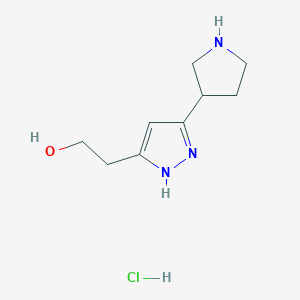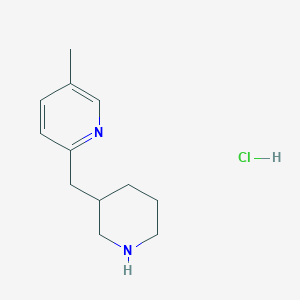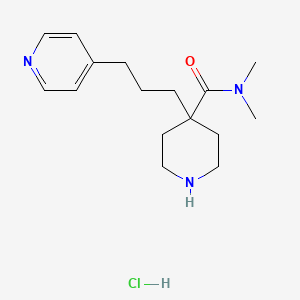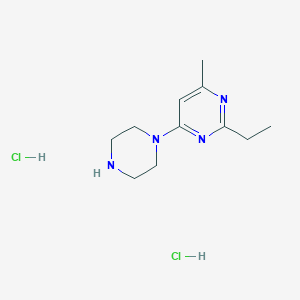
2-Ethyl-4-methyl-6-(piperazin-1-YL)pyrimidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-methyl-6-(piperazin-1-YL)pyrimidine dihydrochloride is a synthetic organic compound with the molecular formula C11H18N4·2HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-methyl-6-(piperazin-1-YL)pyrimidine dihydrochloride typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between ethyl acetoacetate and guanidine in the presence of a base such as sodium ethoxide.
Substitution Reaction: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Piperazine Introduction: The piperazine moiety is introduced through a nucleophilic substitution reaction where piperazine reacts with the pyrimidine derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce any nitro groups present to amines.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be further functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: N-oxides of the pyrimidine ring.
Reduction Products: Amines from nitro group reductions.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
2-Ethyl-4-methyl-6-(piperazin-1-YL)pyrimidine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-methyl-6-(piperazin-1-YL)pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can inhibit or activate pathways, leading to therapeutic effects.
Comparison with Similar Compounds
2-Ethyl-4-methyl-6-(piperazin-1-YL)pyrimidine: The base compound without the dihydrochloride salt.
2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine dihydrochloride: A similar compound with a trifluoromethyl group instead of an ethyl group.
Uniqueness: 2-Ethyl-4-methyl-6-(piperazin-1-YL)pyrimidine dihydrochloride is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives. The presence of the piperazine ring enhances its potential as a pharmacologically active compound.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-ethyl-4-methyl-6-piperazin-1-ylpyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.2ClH/c1-3-10-13-9(2)8-11(14-10)15-6-4-12-5-7-15;;/h8,12H,3-7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULPELDDKFTISD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=N1)N2CCNCC2)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
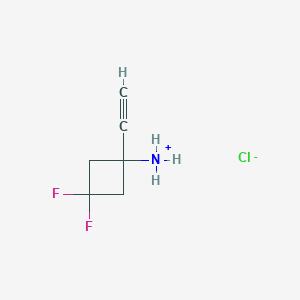
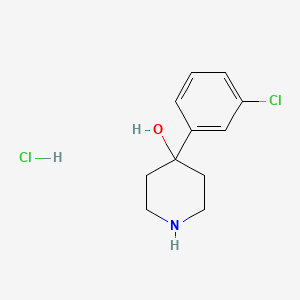
![[1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine hydrochloride](/img/structure/B8067764.png)
![3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride](/img/structure/B8067770.png)
![3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride](/img/structure/B8067783.png)
![3-[5-(2-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride](/img/structure/B8067785.png)
![Piperidine, 3-[5-[(3-chlorophenyl)methyl]-2-oxazolyl]-, monohydrochloride](/img/structure/B8067789.png)
![2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride](/img/structure/B8067805.png)
